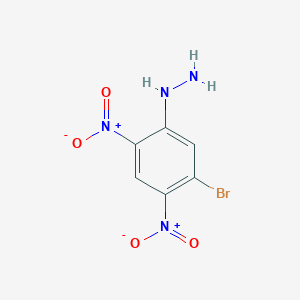

(5-Bromo-2,4-dinitrophenyl)hydrazine

Description

(5-Bromo-2,4-dinitrophenyl)hydrazine is a hydrazine derivative featuring a phenyl ring substituted with a bromo group at position 5 and nitro groups at positions 2 and 4. This compound is structurally characterized by its electron-withdrawing substituents, which confer unique reactivity and stability. It is commonly employed in organic synthesis, particularly in the formation of hydrazones and Schiff bases via condensation reactions with carbonyl compounds (e.g., aldehydes and ketones) .

Key applications include:

- Analytical Chemistry: Used in the 2,4-dinitrophenylhydrazine (DNPH) method for quantifying vitamin C and detecting carbonyl compounds via spectrophotometry .

- Pharmaceutical Research: Serves as a precursor for synthesizing bioactive molecules, such as antimicrobial and anticancer agents .

- Coordination Chemistry: Forms metal complexes with Cu(II), Co(II), Ni(II), and Zn(II), exhibiting octahedral geometries .

Propriétés

IUPAC Name |

(5-bromo-2,4-dinitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O4/c7-3-1-4(9-8)6(11(14)15)2-5(3)10(12)13/h1-2,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPUXCYGZSWHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,4-dinitrophenyl)hydrazine typically involves the bromination of 2,4-dinitrophenylhydrazine. The reaction is carried out by treating 2,4-dinitrophenylhydrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar bromination process, but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors and continuous monitoring to maintain the desired reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: (5-Bromo-2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) are employed.

Substitution: Halogenation reactions with bromine (Br2) or iodine (I2) are typical substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of polybrominated or polyhalogenated derivatives.

Applications De Recherche Scientifique

(5-Bromo-2,4-dinitrophenyl)hydrazine is widely used in scientific research due to its unique chemical properties. It is employed in:

Chemistry: As a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.

Biology: In biochemical assays to study enzyme activities and metabolic pathways.

Medicine: In drug discovery and development for synthesizing potential therapeutic agents.

Industry: In the production of dyes, pigments, and other chemical intermediates.

Mécanisme D'action

(5-Bromo-2,4-dinitrophenyl)hydrazine is compared with other similar compounds, such as 2,4-dinitrophenylhydrazine and 2,4,6-trinitrophenylhydrazine. While these compounds share similar structural features, (5-Bromo-2,4-dinitrophenyl)hydrazine is unique due to the presence of the bromine atom, which influences its reactivity and applications.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

Table 1: Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing Effects: Bromo and nitro groups enhance electrophilicity, facilitating nucleophilic attacks in hydrazone formation.

- Biological Activity : Derivatives with hydroxyl or methoxy groups (e.g., ) exhibit improved antimicrobial activity due to hydrogen-bonding interactions, whereas nitro groups enhance enzyme inhibition (e.g., alpha-amylase ).

Reactivity and Coordination Behavior

Table 2: Reactivity and Metal Complexation

Key Observations :

- Steric Effects : The bromo substituent in (5-Bromo-2,4-dinitrophenyl)hydrazine reduces reaction rates with carbonyls compared to DNPH .

- Coordination Chemistry : Metal complexes of the target compound show higher stability constants (Log K) than Schiff base derivatives, likely due to enhanced ligand rigidity .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.